4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
CAS No.: 39101-02-5
Cat. No.: VC2726165
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39101-02-5 |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate |
| Standard InChI | InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 |
| Standard InChI Key | GWDSEMNOINVPIX-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Identification
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester combines a benzoic acid methyl ester structure with a methyl isothiazole moiety, creating a compound with unique chemical properties and potential biological activities. The compound is formally known by its IUPAC name methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate.
The basic identification parameters for this compound are presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 39101-02-5 |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate |
| PubChem Compound ID | 75175939 |
Structural Characteristics
The chemical structure of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester features a benzoic acid methyl ester group connected to a methyl isothiazole ring. The isothiazole ring contains nitrogen and sulfur atoms, contributing significantly to the compound's chemical reactivity and potential biological activity. The methyl group at position 3 of the isothiazole ring and the methyl ester group connected to the benzoic acid moiety further modify its properties.
Chemical Identifiers
For computational chemistry, database searching, and structural representation, the following chemical identifiers are associated with 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 |
| Standard InChIKey | GWDSEMNOINVPIX-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC |
These standardized identifiers ensure consistent representation of the compound across different chemical databases and research platforms.
Biological Activity and Applications
Pharmaceutical Applications
Beyond its anticancer properties, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has potential applications in broader pharmaceutical research. The isothiazole ring structure is a privileged scaffold in medicinal chemistry, often associated with various biological activities including:
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Antimicrobial effects
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Anti-inflammatory properties
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Enzyme inhibition
-
Receptor modulation
These potential activities make the compound valuable for medicinal chemistry research and pharmaceutical development beyond oncology applications.
Structure-Activity Relationships
Functional Group Contributions
The specific biological activities of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester likely derive from key structural features:
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The isothiazole ring provides a heterocyclic scaffold common in bioactive compounds
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The methyl group at position 3 of the isothiazole may influence binding specificity
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The benzoic acid methyl ester portion could contribute to membrane permeability and target binding
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The linking of these two moieties creates a unique pharmacophore with specific recognition properties
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